Home > Products > Screening Compounds P35387 > Pirinixic Acid Aminothiazole
Pirinixic Acid Aminothiazole -

Pirinixic Acid Aminothiazole

Catalog Number: EVT-254786
CAS Number:
Molecular Formula: C25H25ClN4O2S2
Molecular Weight: 513.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pirinixic acid, also known as WY-14643, is a synthetic compound originally developed for its antihyperlipidemic activity. [] It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, which are nuclear receptors involved in lipid and glucose metabolism. [] The core structure of pirinixic acid consists of a pyrimidine ring substituted with a 2,3-dimethylaniline moiety and a thioacetic acid side chain.

Pirinixic Acid (WY-14643)

    Compound Description: Pirinixic acid, also known as WY-14643, is a synthetic fatty acid mimetic initially developed as an antihyperlipidemic agent. [] It acts as a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and γ, influencing lipid metabolism and exhibiting pleiotropic effects like activating transcription factors regulating cardiac function. [, ] Research suggests pirinixic acid offers protection against ischemic injury in rat hearts, potentially involving mitochondrial K(ATP) channels and reactive oxygen species. [] It also demonstrates protective effects against cold preservation injury in rat livers, possibly linked to upregulating PPARα expression and inhibiting NF-κB activation. []

    Relevance: This compound serves as the foundational structure for many derivatives, including those discussed in the provided abstracts, aiming to target lipid mimetics for metabolic, inflammatory, and neuroprotective purposes. [] It is directly related to the assumed "Pirinixic Acid Aminothiazole" as the parent compound upon which the aminothiazole moiety is likely incorporated.

2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid (Compound 16)

    Compound Description: This compound is a potent dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), exhibiting IC50 values of 0.3 and 0.4 μM, respectively. [] It demonstrates anti-inflammatory properties in vivo, reducing vascular permeability and inflammatory cell infiltration in a zymosan-induced mouse peritonitis model. []

    Relevance: This compound shares structural similarities with pirinixic acid, notably the presence of a chlorine atom and an octanoic acid chain. [] The inclusion of a 2-aminothiazole group within its structure makes it particularly relevant to the target compound "Pirinixic Acid Aminothiazole", as it exemplifies a successful incorporation of this moiety within a pirinixic acid-like scaffold.

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (Compound 5a)

    Compound Description: This derivative of Ethyl 2-aminothiazole-4-carboxylate exhibits promising anti-cancer activity, specifically against colorectal cancer. [] In vitro studies demonstrated a 60% inhibition of cell proliferation in the colorectal cancer cell line HCT 116 with an IC50 of 0.72 μM. []

    Relevance: Though not directly derived from pirinixic acid, this compound showcases the biological potential of the aminothiazole scaffold in medicinal chemistry. [] Its inclusion highlights the potential for incorporating aminothiazole into pirinixic acid derivatives like the proposed "Pirinixic Acid Aminothiazole" to achieve desirable pharmacological effects.

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamido)thiazole-4-carboxylate (Compound 5b)

    Compound Description: Similar to Compound 5a, this derivative of Ethyl 2-aminothiazole-4-carboxylate demonstrates anti-cancer properties against colorectal cancer. [] It achieved a 60% inhibition of cell proliferation in the HCT 116 cell line with an IC50 of 1.55 μM. []

    Relevance: This compound further reinforces the potential of aminothiazole-containing molecules as anti-cancer agents. [] Its structural similarity to Compound 5a and inclusion alongside it emphasizes the versatility of the aminothiazole scaffold and its potential application in designing novel pirinixic acid derivatives, including the hypothetical "Pirinixic Acid Aminothiazole."

2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS-121)

    Compound Description: This pirinixic acid derivative acts as a potent dual PPARα/γ agonist and a dual 5-LO/mPGES-1 inhibitor. [] It displays significant anti-inflammatory efficacy in vivo. []

    Relevance: YS-121 is directly derived from pirinixic acid and exemplifies the successful optimization of the parent structure for enhanced biological activity. [] While it doesn't contain an aminothiazole moiety, its structural similarity to pirinixic acid and potent biological activity make it a relevant reference point for designing and understanding the potential of "Pirinixic Acid Aminothiazole."

Overview

Pirinixic Acid Aminothiazole is a chemical compound that has garnered attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and metabolic disorders. It is a derivative of pirinixic acid, featuring an aminothiazole moiety that enhances its pharmacological properties. This compound primarily functions as a dual inhibitor of key enzymes involved in the arachidonic acid metabolic pathway, specifically 5-lipoxygenase and microsomal prostaglandin E2 synthase-1.

Source

Pirinixic Acid Aminothiazole can be synthesized through various chemical methods, typically involving the reaction of halogenated ketones with thioamides. It is not naturally occurring and must be produced in laboratory settings or industrial environments.

Classification

The compound is classified as an anti-inflammatory agent and enzyme inhibitor, specifically targeting enzymes related to eicosanoid biosynthesis. Its dual action on both 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 positions it as a promising candidate for therapeutic applications in conditions such as arthritis, asthma, and other inflammatory diseases.

Synthesis Analysis

Methods

The synthesis of Pirinixic Acid Aminothiazole generally involves several key steps:

  1. Condensation Reaction: A halogenated ketone is reacted with a thioamide to form an intermediate product.
  2. Cyclization: The intermediate undergoes cyclization to form the aminothiazole ring structure.
  3. Optimization: The reaction conditions are optimized using bases like sodium hydroxide and solvents such as ethanol to improve yield and purity.

Technical Details

  • Reagents: Common reagents include halogenated ketones, thioamides, sodium hydroxide, and ethanol.
  • Catalysts: Polymer-supported catalysts may be employed to enhance reaction efficiency.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve high purity levels.
Molecular Structure Analysis

Structure

Pirinixic Acid Aminothiazole features a complex molecular structure that includes:

  • An aminothiazole ring
  • A carboxylic acid functional group derived from pirinixic acid
  • Specific substituents that enhance its biological activity

Data

The molecular formula for Pirinixic Acid Aminothiazole is typically represented as C15H18ClN3O2SC_{15}H_{18}ClN_3O_2S. The compound's molecular weight is approximately 347.84 g/mol.

Chemical Reactions Analysis

Reactions

Pirinixic Acid Aminothiazole can participate in various chemical reactions:

  1. Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
  2. Reduction: Reduction reactions can be performed using sodium borohydride to yield amines.
  3. Substitution: Nucleophilic substitution can occur at halogenated positions on the aminothiazole ring.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acetic acid.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Sodium hydroxide in ethanol.
Mechanism of Action

Process

Pirinixic Acid Aminothiazole acts primarily by inhibiting two critical enzymes involved in the metabolism of arachidonic acid:

  • 5-lipoxygenase (5-LO): Inhibits the production of leukotrienes, which are mediators of inflammation.
  • Microsomal prostaglandin E2 synthase-1 (mPGES-1): Reduces the synthesis of prostaglandin E2, another inflammatory mediator.

Data

The compound exhibits potent inhibitory activity with IC50 values of approximately 0.2 μM for 5-lipoxygenase and 0.4 μM for microsomal prostaglandin E2 synthase-1, indicating its effectiveness as an anti-inflammatory agent.

Physical and Chemical Properties Analysis

Physical Properties

Pirinixic Acid Aminothiazole typically appears as a crystalline solid with the following characteristics:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo reactions typical for compounds containing thiazole and carboxylic acid functionalities.

Applications

Pirinixic Acid Aminothiazole has several scientific uses, primarily in research related to:

  • Anti-inflammatory therapies: Its dual inhibition mechanism makes it a candidate for treating chronic inflammatory diseases such as arthritis and asthma.
  • Cancer research: Due to its effects on inflammatory pathways, it may have potential applications in cancer treatment strategies by modulating tumor microenvironments.
  • Metabolic syndrome treatments: The compound's ability to activate peroxisome proliferator-activated receptors α and γ suggests potential benefits in managing metabolic disorders.
Synthesis and Medicinal Chemistry of Pirinixic Acid Aminothiazole

Structural Evolution from Pirinixic Acid Scaffold to Aminothiazole Derivatives

Pirinixic acid (WY-14,643) emerged as a PPARα agonist with a core structure featuring a pyrimidin-2-yl sulfanyl acetic acid moiety linked to a 2,3-dimethylaniline group [6]. Its initial pharmacological profile revealed limitations in selectivity and anti-inflammatory efficacy, prompting structural diversification. The pivotal evolution involved replacing the aniline moiety with 2-aminothiazole, creating a hybrid scaffold that merges PPAR activation with eicosanoid pathway modulation [1] [3]. This redesign addressed two key limitations:

  • Spatial Optimization: The aminothiazole’s planar configuration enhanced π-stacking within PPAR ligand-binding domains (LBDs), while its hydrogen-bonding capacity (N1, C2-NH₂) facilitated polar interactions with residues like Ser342 (PPARγ) and Tyr464 (PPARα) [2].
  • Pharmacophore Synergy: Integrating the thiazole’s electron-rich heterocycle with pirinixic acid’s carboxylate group created bifunctional ligands capable of simultaneous PPAR activation and 5-LO/mPGES-1 inhibition – a dual mechanism absent in the parent compound [3] [5]. Computational docking confirmed that derivatives like compound 13 (Table 1) occupy both hydrophobic and polar subpockets in PPARγ, stabilizing helix H12 for coactivator recruitment [1] [2].

Key Synthetic Pathways for 2-Aminothiazole-Featured Analogues

The synthesis of pirinixic acid-aminothiazole hybrids relies on sequential heterocycle formation and cross-coupling, with two predominant routes:

Route 1: Hantzsch Thiazole Synthesis

Step 1: Condensation of α-bromoketones with thiourea yields 4-aryl/alkyl-2-aminothiazoles. For example, 2-acetylnaphthalene reacts with NBS to form α-bromoacetophenone, which cyclizes with thiourea to generate 4-(naphthalen-2-yl)thiazol-2-amine [3] [4].Step 2: Nucleophilic aromatic substitution (SNAr) links the thiazole to pirinixic acid’s pyrimidine core. A chloropyrimidine intermediate (e.g., 4,6-dichloropyrimidin-2-thiol) reacts with the 2-aminothiazole at 80–100°C in DMF, forming C─N bonds at C6. Subsequent alkylation of the pyrimidinyl-thiol with α-bromo octanoic acid installs the carboxylic acid chain [2] [3].

Route 2: One-Pot Multicomponent Assembly

Optimized for efficiency, this method combines 4-chloro-6-iodopyrimidin-2-amine, thiourea, and α-bromo fatty acids in a single reaction vessel. Copper-catalyzed C─S coupling forms the thioether linkage simultaneously with thiazole cyclization, reducing purification steps and improving yields (65–78%) [4] [10].

Key Reaction:

α-Bromoacetophenone + Thiourea → 2-Amino-4-arylthiazole  4-Chloro-6-bromopyrimidin-2-thiol + 2-Amino-4-arylthiazole → C6-Aminothiazole-coupled intermediate  Intermediate + Br(CH₂)₆COOH → Pirinixic acid-aminothiazole derivative  

Optimization Strategies for Dual-Target Affinity and Selectivity

Achieving balanced inhibition of 5-LO/mPGES-1 and PPARα/γ activation required systematic structure-activity relationship (SAR) studies:

Table 1: Activity Profiles of Optimized Pirinixic Acid-Aminothiazole Derivatives

CompoundR (Thiazole-C4)PPARα EC₅₀ (μM)PPARγ EC₅₀ (μM)5-LO IC₅₀ (μM)mPGES-1 IC₅₀ (μM)Selectivity Index*
13Naphthalen-2-yl0.180.070.300.405.3 (PPARγ)
164-Fluorophenyl0.250.120.450.552.1 (PPARα)
Lead-1Biphenyl-4-yl0.320.951.201.50None

*Selectivity Index = (PPARγ EC₅₀ / PPARα EC₅₀) or vice versa for PPARα-preferring analogs. Data from [2] [3].

Critical Modifications:

  • Thiazole-C4 Aryl Optimization: Naphthalen-2-yl (compound 13) enhanced PPARγ affinity (EC₅₀ = 70 nM) due to extended hydrophobic contacts with Leu330 and Phe363. Smaller phenyl groups reduced 5-LO inhibition by >3-fold [2] [3].
  • Pyrimidine Chlorine Retention: The C4-chloro atom in the pyrimidine ring was indispensable for 5-LO/mPGES-1 inhibition. Replacement with methyl or methoxy groups abolished eicosanoid enzyme suppression [1].
  • Sulfur Linker Stability: Replacing the pyrimidinyl-thioether (─S─) with sulfoxide (─SO─) decreased PPAR binding affinity by 10-fold, confirming the sensitivity of the LBD to linker polarity [3].

Computational fragment screening identified the HP2 subpocket in the 5-LO LDS (LIR docking site) as a critical hotspot for hydrophobic interactions, enabling rational design of dual-target inhibitors [8].

Role of α-Naphthyl and Octanoic Acid Substituents in Bioactivity

The α-naphthyl group at thiazole-C4 and octanoic acid side chain synergize to govern membrane penetration, target engagement, and metabolic stability:

α-Naphthyl Moiety

  • Hydrophobic Embedding: The naphthalene ring inserts into PPARγ’s arm III region (Van der Waals contacts with Phe282, Ile341) and occupies a subpocket near 5-LO’s catalytic domain, explaining its dual-target capability [2] [3].
  • Conformational Restriction: Rigid polyaromatic systems like naphthalene limit rotational freedom, enhancing entropy-driven binding. Derivatives with flexible alkyl chains (e.g., Lead-1) showed 5-fold lower PPARγ potency [2].

Octanoic Acid Chain

  • Chain Length Specificity: C8 chains maximized PPAR activation (EC₅₀ = 70–180 nM). Shorter (C4) or longer (C12) analogs reduced PPARα transactivation by >50%, likely due to suboptimal positioning of the carboxylate for salt bridges with Arg288 (PPARγ) or Lys358 (PPARα) [1] [3].
  • Acid Bioisosteres: Replacing ─COOH with tetrazole maintained PPAR activity but diminished 5-LO inhibition, confirming the carboxylic acid’s role in coordinating Fe²⁺ in 5-LO’s non-heme iron center [3] [10].

Table 2: Impact of Substituent Variations on Pharmacological Profiles

Structural ElementModificationEffect on PPAR ActivityEffect on 5-LO/mPGES-1 Inhibition
Thiazole-C4 groupNaphthalen-2-yl → PhenylPPARγ EC₅₀ ↑ 1.7-fold5-LO IC₅₀ ↑ 2.5-fold
Octanoic acid chainC8 → C4PPARα EC₅₀ ↑ 3.1-foldmPGES-1 IC₅₀ ↑ 1.8-fold
Pyrimidine-C4Chloro → MethoxyPPARγ EC₅₀ ↑ 12-foldActivity abolished
Thioether linker─S─ → ─SO─PPARα EC₅₀ ↑ 8-fold5-LO IC₅₀ ↑ 4-fold

Data compiled from [1] [2] [3].

Metabolic Considerations: Octanoic acid’s β-oxidation susceptibility was mitigated by α-branching (e.g., 2-ethylhexanoic acid), improving in vivo half-lives in murine models [3] [5].

Properties

Product Name

Pirinixic Acid Aminothiazole

IUPAC Name

2-[4-chloro-6-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]pyrimidin-2-yl]sulfanyloctanoic acid

Molecular Formula

C25H25ClN4O2S2

Molecular Weight

513.1 g/mol

InChI

InChI=1S/C25H25ClN4O2S2/c1-2-3-4-5-10-20(23(31)32)34-25-28-21(26)14-22(30-25)29-24-27-19(15-33-24)18-12-11-16-8-6-7-9-17(16)13-18/h6-9,11-15,20H,2-5,10H2,1H3,(H,31,32)(H,27,28,29,30)

InChI Key

BADFIDKPYNKNRT-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3

Synonyms

2-[[4-chloro-6-[[4-(2-naphthalenyl)-2-thiazolyl]amino]-2-pyrimidinyl]thio]-octanoic acid

Canonical SMILES

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.